Lipophilicity Profile vs. 3-Carbonitrile Isomer
A direct comparison of computed physicochemical properties reveals that 1H-Pyrrolo[3,2-c]pyridine-4-carbonitrile (Target) exhibits a significantly different lipophilicity profile compared to its 3-carbonitrile regioisomer (Comparator). The higher XLogP3-AA value (1.0) for the target compound compared to the 3-carbonitrile (0.7) indicates a notable increase in lipophilicity [1][2]. This difference can be crucial for optimizing parameters like membrane permeability and oral bioavailability in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | 1.0 |
| Comparator Or Baseline | 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile (CAS 1260385-57-6): 0.7 |
| Quantified Difference | The target compound is approximately 1.43 times more lipophilic (a difference of 0.3 log units). |
| Conditions | Computed using XLogP3 3.0 algorithm, data from PubChem (2024-2025 release). |
Why This Matters
This quantifiable difference in lipophilicity provides a tangible basis for selecting the 4-carbonitrile over the 3-carbonitrile when initial lead optimization or SAR studies demand a more lipophilic starting point.
- [1] PubChem. 1H-pyrrolo[3,2-c]pyridine-4-carbonitrile. Compound Summary for CID 26076432. National Center for Biotechnology Information. View Source
- [2] PubChem. 1H-Pyrrolo[3,2-c]pyridine-3-carbonitrile. Compound Summary for CID 68858161. National Center for Biotechnology Information. View Source
